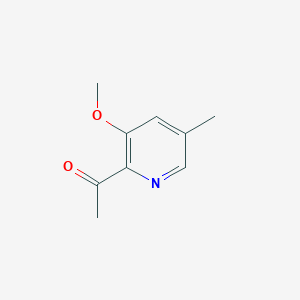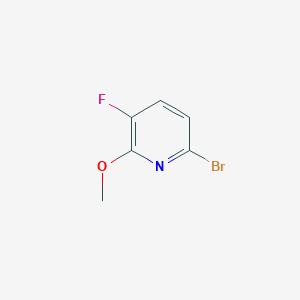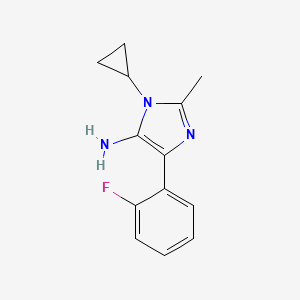
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyridine and contains multiple functional groups, including a hydroxymethyl group and a carboxylic acid methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the esterification of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of alternative catalysts and solvents can be explored to improve the sustainability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: 5-(3-Carboxyphenyl)pyridine-2-carboxylic acid methyl ester.
Reduction: 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of dyes, rubber additives, and surfactants.
作用機序
The mechanism of action of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
類似化合物との比較
Similar Compounds
- 5-Hydroxy-2-pyridinecarboxylic acid methyl ester
- 5-(3-Methoxyphenyl)pyridine-2-carboxylic acid methyl ester
- 5-(3-Aminomethylphenyl)pyridine-2-carboxylic acid methyl ester
Uniqueness
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and modification, making the compound versatile for various applications.
特性
CAS番号 |
927435-98-1 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
methyl 5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)13-6-5-12(8-15-13)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3 |
InChIキー |
VQVDZRQVBSINLX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)












